4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole
Description
4-(4-Phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound featuring a pyrimidoindole core fused with a phenylpiperazine moiety. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves coupling reactions between pyrimido[5,4-b]indole derivatives and substituted piperazines . The compound has been explored for diverse therapeutic applications, including biofilm inhibition, receptor modulation, and antiparasitic activity, depending on substituent modifications .
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-2-6-15(7-3-1)24-10-12-25(13-11-24)20-19-18(21-14-22-20)16-8-4-5-9-17(16)23-19/h1-9,14,23H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWZYKCDRAQMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by a pyrimido[5,4-b]indole core structure. Its unique configuration allows for interactions with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that derivatives of 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole exhibit antidepressant-like effects. Studies have shown that these compounds can modulate serotonin receptors, which are crucial in mood regulation. For instance, a study demonstrated that certain analogs of this compound could enhance serotonin signaling in animal models, suggesting potential as antidepressants .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. Its derivatives have been synthesized and tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems makes it a candidate for treating neurodegenerative diseases. Research has indicated that it may protect neurons from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .
Case Studies and Research Findings
Future Research Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Optimizing Derivatives : Continued synthesis of analogs to enhance pharmacological properties.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.
- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its biological effects.
Mechanism of Action
The mechanism of action of 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Structural-Activity Relationship (SAR) Insights
Piperazine Substitutions: Phenylpiperazine (as in the parent compound) is critical for alpha(1)-AR binding but shows moderate subtype selectivity. Propenyl-piperazine derivatives (e.g., 4-[4-(3-phenyl-2-propen-1-yl)-piperazinyl]) improve biofilm inhibition, likely due to increased lipophilicity enhancing bacterial membrane penetration . Morpholinopropyl chains (e.g., in antichagasic analogs) enhance antiparasitic activity but reduce receptor affinity, suggesting divergent target engagement .
Core Modifications :
- Electron-withdrawing groups (e.g., 8-Cl) on the indole core improve metabolic stability and antiparasitic activity but may reduce receptor binding .
- Methoxy/fluoro groups at C7/C8 (biofilm inhibitors) enhance solubility and target interactions, crucial for biofilm matrix disruption .
Linker Flexibility :
- Rigid alkyl chains in alpha(1)-AR ligands (e.g., compound 40) improve receptor subtype selectivity by enforcing optimal ligand-receptor conformations .
Therapeutic Implications and Limitations
- Anti-Biofilm Agents : Derivatives with propenyl-piperazine and halogen/methoxy substitutions show promise against Salmonella biofilms, but in vivo efficacy and toxicity remain underexplored .
- Antiparasitic Agents : Pyrimidine analogs (e.g., 10e) highlight the scaffold’s versatility but underscore the need for mechanism-of-action studies to address selectivity gaps .
Biological Activity
4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a pyrimido[5,4-b]indole core and a phenylpiperazine moiety, suggests potential therapeutic applications in various fields, particularly oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C20H19N5. The presence of multiple nitrogen atoms within the structure allows for potential hydrogen bonding interactions with biological targets, contributing to its pharmacological profile. The compound's structural complexity enhances its potential as a drug candidate.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors or enzymes. It has been shown to inhibit kinases involved in cell proliferation, which may lead to reduced tumor growth in cancer research contexts.
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Anticancer Activity : Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For example, derivatives have shown strong antiproliferative activity against various cancer cell lines, with GI50 values ranging from 0.95 µM to 3.70 µM .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, with effects on apoptotic markers such as Caspases 3, 8, 9, Cytochrome C, Bax, Bcl2, and p53 .
- Kinase Inhibition : Specific derivatives have been found to inhibit EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2), which are critical in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenylpiperazine moiety significantly impact the biological activity of the compound. For instance:
| Compound | Structure Modification | GI50 (µM) | Remarks |
|---|---|---|---|
| 5e | R1 = Cl; R2 = R3 = H; R4 = 2-methylpyrrolidin-1-yl | 0.95 | Most potent derivative |
| 5d | R1 = Cl; R2 = R3 = H; R4 = morpholin-4-yl | 1.05 | Comparable potency to doxorubicin |
| 5a | Unsubstituted derivative | 3.70 | Four-fold less effective than 5e |
| 5c | R1 = Cl; R2 = R3 = H; R4 = 4-piperidin-1-yl | 1.70 | Lower activity compared to dihalo derivatives |
These findings highlight the importance of specific substituents in enhancing the anticancer properties of the compound.
Case Studies
In a notable study examining the anticancer effects of pyrimido[5,4-b]indole derivatives, compounds were tested against several cancer cell lines including A549 (lung), MCF-7 (breast), and Panc-1 (pancreatic). The most potent derivative was found to be significantly more effective than doxorubicin in multiple cell lines .
Another investigation focused on the compound's ability to inhibit Salmonella biofilm formation without affecting planktonic growth. This suggests potential applications beyond oncology, particularly in antimicrobial therapy .
Q & A
Q. What are the key synthetic methodologies for preparing 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole and its derivatives?
The synthesis of this scaffold often involves transition metal-catalyzed cyclization strategies. For example:
- Cu(I)-catalyzed [5 + 2 + 1] cascade cyclization : 2-Nitrochalcones react with aliphatic primary amines (e.g., benzylamine) in the presence of CuI and Cs₂CO₃ to yield the pyrimidoindole core. This method achieves high yields (77–90%) and broad substrate scope .
- Pd-catalyzed amidation : Used to construct pyrimidoindoles via intramolecular cyclization of indole precursors, validated by NMR and LC-MS characterization .
- Molecular simplification : Derivatives are synthesized by modifying the parent compound 8-chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine, leading to indole, pyrimidine, or quinoline analogs .
Q. How is structural characterization of pyrimidoindole derivatives performed?
Key techniques include:
- ¹H NMR and ¹³C NMR : To confirm regioselectivity and substituent positions. For example, 5-butyl-2-phenyl derivatives show distinct aromatic proton signals at δ 9.33 (s, 1H) and δ 8.62–8.60 (m, 2H) .
- IR spectroscopy : Functional groups like C=O (1672 cm⁻¹) and C-N (1236 cm⁻¹) are identified .
- Elemental analysis : Validates molecular formulas (e.g., C₁₉H₁₈N₄ with <0.5% deviation in C/H/N content) .
Q. What in vitro assays are used to evaluate biological activity?
- Receptor binding assays : Radioligand displacement (e.g., [³H]prazosin for α₁-adrenoceptor affinity) identifies potent derivatives like compound 10 (Ki = 0.21 nM) .
- Biofilm inhibition : High-throughput screening (HTS) at varying temperatures (16–37°C) identifies pyrimidoindoles (e.g., compound 13 ) that reduce Salmonella biofilm coverage to <2% .
- Enzyme inhibition : Cruzain protease assays assess trypanocidal activity using fluorogenic substrates .
Advanced Research Questions
Q. How do structural modifications influence α₁-adrenoceptor selectivity and cross-reactivity?
- Piperazine substitutions : Introducing 2-methoxyphenyl or 2-chlorophenyl groups on the piperazine ring enhances α₁-selectivity (>10,000-fold over α₂, β₂, or 5-HT₁A receptors). For example, compound 13 (2-chlorophenyl derivative) shows negligible off-target binding .
- Scaffold rigidity : Replacing the indole moiety with pyrrole reduces activity, emphasizing its role in receptor interaction .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Catalyst dependence : Pd-catalyzed methods (e.g., in ) achieve lower yields (~70%) compared to Cu-catalyzed protocols (up to 90%) . This discrepancy may arise from differences in substrate electronic effects or catalyst stability.
- Resolution strategy : Optimize solvent systems (e.g., DMF vs. toluene) and base (Cs₂CO₃ vs. K₂CO₃) to improve reaction efficiency .
Q. How can structure–activity relationships (SAR) guide biofilm inhibitor design?
- Essential motifs : The phenylpropenyl-piperazine linker and pyrimidoindole core are critical for anti-biofilm activity. Shortening the linker or methylating the indole nitrogen abolishes activity .
- Substituent effects : Fluorination at the R₃ position (e.g., 8-fluoro derivatives) enhances potency by improving membrane permeability .
Q. What computational tools predict drug-like properties of pyrimidoindoles?
Q. How do in vitro pharmacological results translate to in vivo models?
- Analgesic/anti-inflammatory activity : Pyrimidoindole-2,4-diones show ED₅₀ < 10 mg/kg in rodent models with low gastric toxicity, suggesting potential for CNS applications .
- Bioavailability : Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are needed to address poor solubility of alkyl-substituted derivatives .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
